molecular formula C12H15ClN2 B13048989 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hcl

2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hcl

Katalognummer: B13048989
Molekulargewicht: 222.71 g/mol
InChI-Schlüssel: HXAJXHRCNDSRML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride is a chemical compound that belongs to the class of tetrahydro-β-carbolines. This compound is known for its unique structure, which includes a pyridoindole core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-methyltryptamine and formaldehyde in the presence of an acid catalyst. The reaction proceeds through a Pictet-Spengler cyclization to form the desired tetrahydro-β-carboline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield β-carboline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole hydrochloride involves its interaction with specific molecular targets. It has been shown to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C12H15ClN2

Molekulargewicht

222.71 g/mol

IUPAC-Name

2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14;/h2-5,13H,6-8H2,1H3;1H

InChI-Schlüssel

HXAJXHRCNDSRML-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2=C(C1)NC3=CC=CC=C23.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.